methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
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Overview
Description
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a butoxyphenyl group, a cyanopropenoate moiety, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(4-methoxyphenyl)-2-cyanoprop-2-enoate
- Methyl (2Z)-3-(4-ethoxyphenyl)-2-cyanoprop-2-enoate
- Methyl (2Z)-3-(4-propoxyphenyl)-2-cyanoprop-2-enoate
Uniqueness
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties
Biological Activity
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains a butoxy group, a phenyl ring, and a cyano group, which may contribute to its biological activities.
- Molecular Formula : C14H17NO2
- Molecular Weight : 233.29 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Studies demonstrate that related compounds can inhibit the growth of breast cancer cells by targeting estrogen receptors (ERs). The docking studies suggest that these compounds can bind effectively to ER isoforms, indicating potential for therapeutic development against hormone-dependent cancers .
- Mechanism of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For example, certain derivatives have been reported to induce apoptosis in cancer cells via the mitochondrial pathway .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties:
- Cyclooxygenase Inhibition : Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that these compounds can reduce prostaglandin synthesis, leading to decreased inflammation .
Antioxidant Activity
Antioxidant properties are also notable for compounds within this class:
- Free Radical Scavenging : Research shows that methyl esters with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .
Table 1: Biological Activities of Related Compounds
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early and late apoptotic cells .
- Inflammation Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of related methyl esters resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting effective anti-inflammatory action .
Properties
IUPAC Name |
methyl (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFPMFIPGEDGU-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.